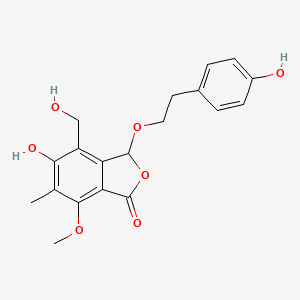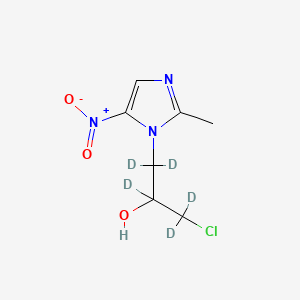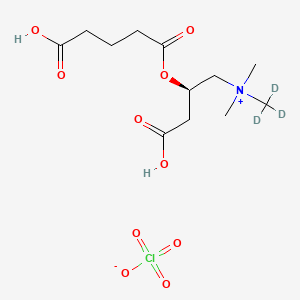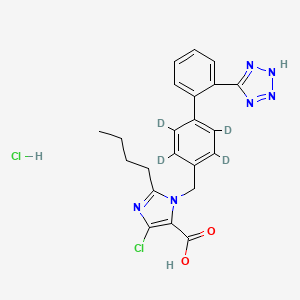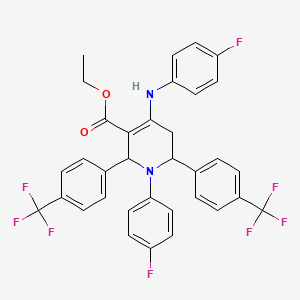![molecular formula C14H21N3O5 B12408346 1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,5R)-4-Hydroxy-5-(Morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidin-2,4-dion ist eine komplexe organische Verbindung, die zur Klasse der Pyrimidin-Nukleoside gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Morpholinring und eine Pyrimidinbase umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[(2R,5R)-4-Hydroxy-5-(Morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidin-2,4-dion umfasst in der Regel mehrere Schritte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Oxolanrings: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Oxolanrings.
Einführung der Morpholingruppe: Die Morpholingruppe wird durch eine nukleophile Substitutionsreaktion eingeführt.
Bildung der Pyrimidinbase: Die Pyrimidinbase wird durch eine Reihe von Kondensationsreaktionen synthetisiert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Gängige Techniken umfassen:
Batchreaktoren: werden für die Produktion im kleinen bis mittleren Maßstab verwendet.
Durchflussreaktoren: werden für die großtechnische Produktion verwendet, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-[(2R,5R)-4-Hydroxy-5-(Morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidin-2,4-dion durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Substitution: Nukleophile und elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).
Reduktionsmittel: wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Substitutionsreagenzien: wie Halogene (Cl2, Br2) oder Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zu den gängigen Produkten gehören verschiedene oxidierte, reduzierte und substituierte Derivate der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
1-[(2R,5R)-4-Hydroxy-5-(Morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidin-2,4-dion hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle Rolle in biologischen Prozessen und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung für die Arzneimittelentwicklung untersucht.
Industrie: Wird bei der Herstellung verschiedener chemischer Produkte und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-[(2R,5R)-4-Hydroxy-5-(Morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidin-2,4-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Biomoleküle binden und zu verschiedenen biologischen Wirkungen führen. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-[(2R,3S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-yl]pyrimidin-2,4-dion:
1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)tetrahydrofuran-2-yl]-5-(Perfluorhexyl)pyrimidin-2,4(1H,3H)-dion: Diese Verbindung hat eine ähnliche Pyrimidinbase, jedoch unterschiedliche Substituenten.
Einzigartigkeit
1-[(2R,5R)-4-Hydroxy-5-(Morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidin-2,4-dion ist einzigartig durch seine spezifische Kombination funktioneller Gruppen und seine potenziellen Anwendungen in verschiedenen Bereichen. Seine Struktur ermöglicht vielfältige chemische Modifikationen und Interaktionen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C14H21N3O5 |
|---|---|
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-13(9)19)12-6-10(18)11(22-12)8-16-2-4-21-5-3-16/h7,10-12,18H,2-6,8H2,1H3,(H,15,19,20)/t10?,11-,12-/m1/s1 |
InChI-Schlüssel |
VRKKFNNSVKYYIE-PQDIPPBSSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CN3CCOCC3)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN3CCOCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


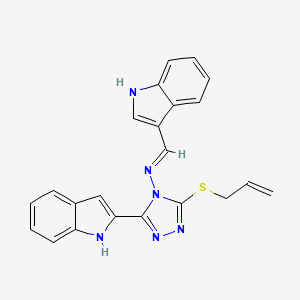
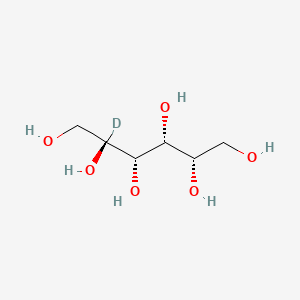
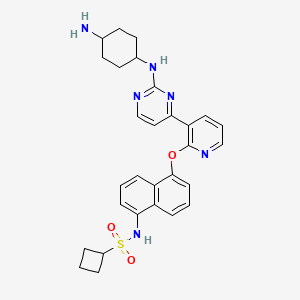
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
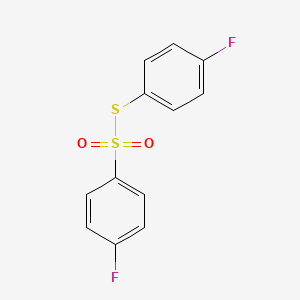

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
